DM1-Sme

Description

Properties

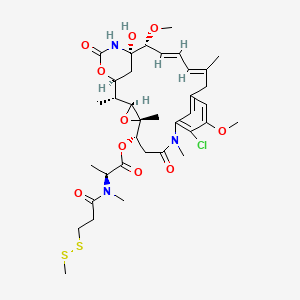

Molecular Formula |

C36H50ClN3O10S2 |

|---|---|

Molecular Weight |

784.4 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |

InChI |

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |

InChI Key |

ZLUUPZXOPGORNG-JLZGXKMHSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of DM1-SMe

This document provides a comprehensive overview of the cytotoxic agent this compound, focusing on its core mechanism of action, its application as a payload in Antibody-Drug Conjugates (ADCs), and the experimental methodologies used to characterize its activity. This compound is a highly potent maytansinoid derivative designed for targeted delivery to cancer cells.[]

Core Mechanism of Action: Microtubule Disruption

This compound is the unconjugated form of the maytansinoid DM1, where the sulfhydryl group is capped by a thiomethane group to form a mixed disulfide.[][2] Its ultimate cytotoxic effect is executed by its active form, DM1 (also known as mertansine), following its release within a target cell.[3][4] The primary molecular mechanism of DM1 is the potent inhibition of microtubule assembly.[][5][6]

Unlike some other microtubule-targeting agents, DM1 does not cause wholesale depolymerization of microtubules at low concentrations. Instead, it acts as a "microtubule end poison".[3] The mechanism involves high-affinity binding to the tips of microtubules, which potently suppresses their dynamic instability.[3][7] This suppression affects all key parameters of microtubule dynamics:

-

Growth Rate: Decreased

-

Shortening Rate: Decreased

-

Catastrophe Frequency: The switch from growth to shortening is suppressed.

-

Rescue Frequency: The switch from shortening to growth is suppressed.

By locking microtubules in a static, non-functional state, DM1 disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and programmed cell death.[][3][7]

Caption: Intracellular signaling pathway of DM1 leading to apoptosis.

Role in Antibody-Drug Conjugates (ADCs)

This compound serves as a cytotoxic "payload" or "warhead" in the design of ADCs.[] The ADC platform provides a mechanism for targeted delivery, aiming to increase the therapeutic index of the potent cytotoxin by directing it specifically to cancer cells and sparing healthy tissue.[][8]

The general workflow for a DM1-based ADC is as follows:

-

Target Binding: The monoclonal antibody component of the ADC binds to a specific tumor-associated antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[3]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Payload Release: Inside the lysosome, acidic and proteolytic conditions cleave the linker that connects the antibody to the DM1 payload.[][3] This releases the active, thiol-containing DM1 into the cytoplasm.

-

Target Engagement: The released DM1 binds to microtubules, initiating the cytotoxic cascade described above.[3]

The choice of linker is critical. Stable thioether linkers are often used to prevent premature release of the payload in systemic circulation.[]

Caption: General workflow for ADC internalization and payload activation.

Quantitative Data

The potency and binding characteristics of DM1 and this compound have been quantified in various studies.

Table 1: Binding Affinity and Stoichiometry

| Parameter | Value | Target | Reference |

|---|---|---|---|

| High-Affinity KD | 0.1 ± 0.05 µmol/L | Microtubule Tips | [3][7] |

| Low-Affinity KD | 2.2 ± 0.2 µmol/L | Microtubules / Aggregates | [7] |

| Binding Sites | ~37 per microtubule | High-Affinity Sites | [3] |

| Tubulin Binding Kd | 0.93 µM | Free Tubulin |[9] |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 | Notes | Reference |

|---|---|---|---|---|

| This compound | Panel of human tumor cells | 0.003 - 0.01 nM | 3-10 fold more potent than maytansine | [10] |

| This compound | COLO 205 (MDR-) | Not specified | - | [11] |

| this compound | COLO 205 (MDR+) | Not specified | 8-fold less sensitive than MDR- cells |[11] |

Table 3: Preclinical Tolerability in Rats

| Compound | Maximum Tolerated Dose | Equivalent DM1 Dose | Reference |

|---|---|---|---|

| Unconjugated DM1 | 0.2 mg/kg | 1600 µg/m² | [8] |

| T-DM1 (ADC) | 40 mg/kg | ~4400 µg/m² |[8] |

Experimental Protocols

The characterization of this compound and related ADCs relies on a suite of established molecular and cellular biology techniques.

Protocol 1: In Vitro Cytotoxicity Assay This protocol is a summary of the general method used to determine the IC50 of a compound against cancer cell lines.

-

Cell Culture: Human tumor cell lines (e.g., COLO 205, HCT-15) are cultured in appropriate media and conditions until they reach logarithmic growth phase.[11]

-

Cell Plating: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. Plates are incubated to allow for cell attachment.

-

Compound Preparation: this compound or an ADC is serially diluted in culture medium to create a range of concentrations.

-

Treatment: The culture medium is removed from the wells and replaced with medium containing the various compound dilutions. Control wells receive medium with vehicle only.

-

Incubation: Cells are exposed to the compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®).

-

Data Analysis: The absorbance or fluorescence values are normalized to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated by fitting the data to a four-parameter logistic curve.

Caption: Experimental workflow for a typical in vitro cytotoxicity assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry This protocol outlines the method to quantify G2/M arrest induced by microtubule inhibitors.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with maytansine, S-methyl DM1, or an ADC at various concentrations for a specified time (e.g., 24 hours).[7]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the membranes and preserve the cellular structures.

-

Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in a solution also containing RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The instrument measures the fluorescence intensity of the PI dye, which is proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is displayed as a histogram. Software is used to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

Protocol 3: Analysis of Intracellular Metabolites This protocol describes how to identify the processed form of the ADC payload within the cell.

-

Radiolabeling: The ADC is prepared using a radiolabeled payload, such as [³H]DM1.[7][11]

-

Cell Exposure: Target cells (e.g., COLO 205MDR) are exposed to the radiolabeled ADC (e.g., 10 nmol/L) for various time points (e.g., 5, 9, or 24 hours).[7]

-

Metabolite Extraction: After exposure, the cells are washed thoroughly to remove any non-internalized ADC. Intracellular metabolites are extracted using a solvent like acetone.[11]

-

HPLC Analysis: The extracted material is concentrated and analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC).[11]

-

Detection: The eluate from the HPLC is passed through a liquid scintillation counter to detect the radiolabeled maytansinoid metabolites as they separate on the column.

-

Identification: The retention times of the detected peaks are compared to those of known standards (e.g., lysine-SMCC-DM1) to identify the intracellular metabolites.[11] Mass spectrometry can be used for further confirmation.

References

- 2. adooq.com [adooq.com]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mertansine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound [shop.labclinics.com]

- 11. aacrjournals.org [aacrjournals.org]

Understanding the Cytotoxicity of DM1-SMe in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a synthetic derivative of the potent microtubule-targeting agent maytansine, is a key cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] Its high potency allows for effective tumor cell killing at sub-nanomolar concentrations.[1][2] This technical guide provides an in-depth overview of the cytotoxicity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and mechanisms of cancer cell resistance.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic and anti-proliferative activities of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (pM) | Reference |

| MCF7 | Breast Cancer | Proliferation Assay | Mitotic Arrest | 330 | [1] |

| MCF7 | Breast Cancer | Proliferation Assay | G2/M Arrest | 340 | [1] |

Note: The unconjugated form, this compound, is utilized in these assays to directly assess its intrinsic cytotoxic potential.

Mechanism of Action: Microtubule Disruption and Mitotic Catastrophe

This compound exerts its cytotoxic effects by potently disrupting microtubule dynamics.[1] Unlike agents that cause wholesale depolymerization of microtubules at high concentrations, this compound, at low nanomolar and even picomolar concentrations, binds to the tips of microtubules.[1][3] This binding suppresses both the growth and shortening phases of microtubule dynamics, a process known as "microtubule end poisoning".[1]

The suppression of microtubule dynamics has profound consequences for rapidly dividing cancer cells:

-

Mitotic Arrest: The inability of microtubules to properly form the mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[1][4]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5] This is often characterized by the activation of caspases and the externalization of phosphatidylserine on the cell membrane.

-

Mitotic Catastrophe: In some cases, particularly with prolonged exposure to low concentrations of this compound, cells may undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis, leading to the formation of giant, multinucleated cells.[5]

Caption: Mechanism of this compound induced cytotoxicity.

Experimental Protocols

Accurate assessment of the cytotoxicity of this compound requires robust and well-defined experimental protocols. The following are standard methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[8]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[7]

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]

-

Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.[6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.[9]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12]

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% cold ethanol

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest.

-

Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[11] Incubate on ice for at least 30 minutes.

-

Washing: Wash the cells with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.[13]

-

Incubation: Incubate at room temperature for 30 minutes in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Caption: Experimental workflow for assessing this compound cytotoxicity.

Application in Antibody-Drug Conjugates (ADCs)

This compound is primarily utilized as a cytotoxic payload in ADCs.[] This approach enhances the therapeutic window of the highly potent drug by directing it specifically to cancer cells that express a target antigen.

Caption: Workflow of ADC-mediated this compound delivery.

Mechanisms of Resistance to this compound

Despite its high potency, cancer cells can develop resistance to this compound, particularly in the context of ADC therapy. Understanding these mechanisms is crucial for the development of next-generation therapies.

-

Upregulation of Drug Efflux Pumps: A primary mechanism of resistance is the increased expression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1 or P-glycoprotein) and multidrug resistance-associated protein 1 (MRP1).[15][16] These transporters actively pump DM1 out of the cell, reducing its intracellular concentration and cytotoxic effect.

-

Altered ADC Trafficking and Processing: In the case of ADCs, resistance can arise from impaired internalization of the ADC-antigen complex or inefficient lysosomal degradation and release of the DM1 payload.[15]

-

Decreased Antigen Expression: Reduced expression of the target antigen on the cancer cell surface can lead to decreased binding and uptake of the ADC, thereby conferring resistance.[15]

Caption: Key mechanisms of resistance to this compound.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its application as a payload in ADCs represents a significant advancement in targeted cancer therapy. A thorough understanding of its cytotoxic properties, the experimental methodologies for its evaluation, and the potential mechanisms of resistance is essential for researchers and drug developers working to harness its therapeutic potential and overcome clinical challenges.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. researchhub.com [researchhub.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DM1-Sme: Structure, Properties, and Experimental Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DM1-Sme, a potent maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, mechanism of action, and provides detailed experimental protocols for its use in research and development.

Chemical Structure and Properties

This compound, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine, is a synthetic derivative of the natural product maytansine. The "Sme" designation refers to the S-methyl ether group capping the thiol, which facilitates its conjugation to antibodies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C36H50ClN3O10S2 | [1] |

| Molecular Weight | 784.4 g/mol | [1] |

| CAS Number | 138148-68-2 | [1] |

| IUPAC Name | [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate | [1] |

| Canonical SMILES | C[C@@]1(--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C--INVALID-LINK--(O)--INVALID-LINK--(OC)/C=C/C=C(CC3=CC(OC)=C(Cl)C4=C3)\C)OC2=O)--INVALID-LINK--(OC(--INVALID-LINK--C)=O)CC(N4C)=O | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Solubility | DMSO: 100 mg/mL (127.49 mM), DMF: 16 mg/mL, DMF:PBS (pH 7.2) (1:5): 0.16 mg/mL | [2][3] |

| Storage | Store at -20°C. Solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. | [3] |

Mechanism of Action: Microtubule Inhibition

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[4] As a maytansinoid, it belongs to the class of anti-mitotic agents that target tubulin.

The key steps in the mechanism of action are:

-

Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules.[5]

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[6]

-

Suppression of Microtubule Dynamics: At lower concentrations, this compound suppresses the dynamic instability of existing microtubules, effectively freezing them in a static state.[4]

-

Mitotic Arrest: The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase.[4]

-

Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis).

In Vitro Cytotoxicity

This compound exhibits high cytotoxicity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar to picomolar range.

Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Source |

| Panel of human tumor cell lines | Various | 0.003 - 0.01 | [7] |

| MCF7 | Breast Cancer | 0.33 | [4][5] |

| HCT-15 | Colon Cancer | 0.75 | [8] |

| A431 | Skin Cancer | 0.04 | [8] |

| Pediatric preclinical testing program (PPTP) panel | Various pediatric cancers | 0.002 to >3 | [2] |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, as these processes are often proprietary. However, the general synthetic route involves the modification of maytansine. This process typically includes the N-acylation of the C-3 amino group of a maytansinol derivative with a linker containing a disulfide bond, followed by methylation of the resulting thiol.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization can be monitored by an increase in turbidity (absorbance).

Materials:

-

Purified tubulin (>95% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 10% glycerol)

-

GTP (100 mM stock in water)

-

This compound stock solution in DMSO

-

Microplate reader capable of measuring absorbance at 340-350 nm with temperature control

Procedure:

-

Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

-

Preparation of Reaction Mixtures: In a pre-warmed 96-well plate, add the following components in order:

-

G-PEM buffer

-

This compound (or vehicle control - DMSO) at various concentrations.

-

GTP to a final concentration of 1 mM.

-

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction. The final volume should be 100-200 µL.

-

Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 350 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The IC50 value for the inhibition of tubulin polymerization can be calculated by fitting the data to a dose-response curve. S-methyl DM1 has been reported to inhibit microtubule assembly with an IC50 of 4 ± 0.1 μmol/L.[6][9][10]

Antibody-Drug Conjugation (ADC) Protocol (General)

This protocol describes a general method for conjugating this compound to an antibody via a non-cleavable SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

SMCC-DM1 linker-payload

-

Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

DMSO

-

Desalting columns

Procedure:

-

Antibody Preparation: Exchange the buffer of the monoclonal antibody to the conjugation buffer using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.

-

Linker-Payload Preparation: Dissolve the SMCC-DM1 in DMSO to prepare a stock solution.

-

Conjugation Reaction: Add the SMCC-DM1 solution to the antibody solution with gentle mixing. The molar ratio of linker-payload to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 5-15 fold molar excess of the linker-payload.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

-

Purification: Remove the unreacted linker-payload and DMSO by purification using a desalting column or size-exclusion chromatography, exchanging the buffer to a formulation buffer (e.g., PBS).

-

Characterization: Characterize the resulting ADC for DAR, aggregation, and purity using techniques such as UV-Vis spectroscopy, size-exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action. Its chemical properties make it suitable for conjugation to monoclonal antibodies, leading to the development of targeted cancer therapies. This guide provides essential information for researchers working with this compound, from its fundamental properties to practical experimental protocols. Careful handling and optimization of experimental conditions are crucial for obtaining reliable and reproducible results in the development of novel ADCs.

References

- 1. This compound | C36H50ClN3O10S2 | CID 11650734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [shop.labclinics.com]

- 8. Mertansine | Microtubule Associated | TargetMol [targetmol.com]

- 9. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Core Principles of DM1-Sme Tubulin Polymerization Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental principles underpinning the inhibition of tubulin polymerization by DM1-Sme, a potent maytansinoid derivative. As a critical component in the field of targeted cancer therapeutics, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs), a thorough understanding of its mechanism of action is paramount for its effective application and the development of next-generation anti-cancer agents.

Introduction to this compound and its Role in Oncology

This compound is a synthetic derivative of maytansine, a natural ansa macrolide that exhibits powerful anti-mitotic activity.[1][2] this compound is specifically designed for conjugation to monoclonal antibodies, forming ADCs that selectively deliver the cytotoxic payload to tumor cells expressing a target antigen.[1][][4] The primary intracellular target of this compound is the microtubule network, a dynamic cytoskeletal structure essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1][5] By disrupting microtubule function, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[1][2]

Mechanism of Action: Suppression of Microtubule Dynamics

Contrary to causing wholesale depolymerization of microtubules at physiologically relevant concentrations, the primary mechanism of this compound is the potent suppression of microtubule dynamic instability.[1][2][5] This process involves the stochastic switching of microtubules between phases of growth (polymerization) and shrinkage (depolymerization). This compound exerts its effects by binding to both soluble tubulin heterodimers and, with significantly higher affinity, to the ends of microtubules.[1][5][6][7] This binding has a profound impact on the key parameters of dynamic instability:

-

Suppression of Growth and Shortening Rates: this compound significantly reduces the speed at which microtubules both polymerize and depolymerize.[1][2]

-

Modulation of Catastrophe and Rescue Frequencies: It decreases the frequency of "catastrophe," the switch from a growing to a shrinking state, and increases the frequency of "rescue," the transition from shrinking back to growing.[2]

The net effect of these alterations is a stabilization of the microtubule network in a static, non-functional state. This "microtubule end poisoning" prevents the mitotic spindle from carrying out its essential functions, leading to mitotic arrest and subsequent apoptosis.[1]

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize key data points for easy comparison.

Table 1: Binding Affinities of this compound to Tubulin and Microtubules

| Parameter | Value | Notes |

| K D (this compound to soluble tubulin) | 0.93 ± 0.2 µmol/L | Binding affinity to unpolymerized tubulin heterodimers.[5][6][7] |

| K D (this compound to microtubule high-affinity sites) | 0.1 ± 0.05 µmol/L | Represents binding to a small number of high-affinity sites, likely at the microtubule ends.[5][6][7] |

| Number of high-affinity sites per microtubule | ~37 | [5][6][7] |

Table 2: Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line/Conditions |

| IC 50 (Microtubule Assembly Inhibition) | 4 ± 0.1 µmol/L | In vitro assay with purified microtubule protein.[5] |

| IC 50 (Mitotic Arrest) | 330 pM | MCF7 human breast cancer cells.[1] |

| IC 50 (G2/M Arrest) | 340 pM | MCF7 human breast cancer cells.[1] |

| IC 50 (Cytotoxicity) | 0.003 - 0.01 nM | Panel of human tumor cell lines.[8] |

| IC 50 (Cytotoxicity) | 7.06 - 39.53 nmol/L | Various CD30-positive and negative cell lines.[9] |

| IC 50 (Cytotoxicity) | 0.092 µg/mL | Malignant B16F10 melanoma cells.[10] |

Table 3: Effects of S-methyl DM1 on Microtubule Dynamic Instability in MCF7 Cells

| Parameter | Control | S-methyl DM1 (340 pM) | % Suppression |

| Growth Rate (µm/min) | 11.9 ± 0.5 | 8.6 ± 0.4 | 28% |

| Shortening Rate (µm/min) | 18.1 ± 0.8 | 14.1 ± 0.7 | 22% |

| Catastrophe Frequency (events/s) | 0.028 ± 0.003 | 0.018 ± 0.002 | 36% |

| Rescue Frequency (events/s) | 0.025 ± 0.003 | 0.042 ± 0.005 | -68% (Enhancement) |

Data adapted from Oroudjev E, et al. Mol Cancer Ther. 2010.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following outlines a standard protocol for a key experiment used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from porcine brain, >99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate (half-area, clear bottom)

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340-350 nm

Procedure:

-

Preparation of Reagents:

-

Prepare the G-PEM buffer and keep it on ice.

-

Prepare a working solution of tubulin (e.g., 40 µM) in G-PEM buffer with glycerol (e.g., 5%). Keep on ice.

-

Prepare serial dilutions of this compound in G-PEM buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

-

-

Assay Setup:

-

In a pre-chilled 96-well plate on ice, add the desired volume of the this compound dilutions or vehicle control (G-PEM buffer with DMSO) to the appropriate wells.

-

Add the tubulin working solution to each well to initiate the reaction. The final volume should be consistent across all wells.

-

-

Measurement:

-

Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every 30-60 seconds for a duration of 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

-

Data Analysis:

-

Plot the absorbance as a function of time for each concentration of this compound.

-

Determine the rate of polymerization and the maximum polymer mass for each condition.

-

Calculate the IC50 value for the inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Visualizing the Principles of this compound Action

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows.

Caption: Mechanism of this compound induced mitotic arrest.

Caption: Workflow for an in vitro tubulin polymerization assay.

Caption: Logical flow of this compound's cytotoxic action.

Conclusion

This compound is a highly potent inhibitor of tubulin polymerization that functions primarily by suppressing the dynamic instability of microtubules. Its ability to bind with high affinity to microtubule ends disrupts the delicate balance of microtubule growth and shortening, which is essential for mitotic spindle function. This leads to cell cycle arrest and apoptosis at sub-nanomolar concentrations. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working with this important class of anti-cancer agents. A thorough understanding of these core principles is vital for the continued development and optimization of microtubule-targeting therapeutics.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [shop.labclinics.com]

- 9. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Disulfide Bond in DM1-Sme: A Linchpin for Efficacy in Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) hinges on the critical interplay between selective targeting and potent cytotoxicity. At the heart of this synergy lies the linker, a component meticulously engineered to ensure stability in circulation and controlled release of the cytotoxic payload within the target cancer cell. This technical guide delves into the core of this technology, specifically exploring the disulfide bond in the maytansinoid derivative DM1-Sme, a key player in the advancement of next-generation ADCs.

The Role and Structure of the this compound Disulfide Bond

DM1, a potent tubulin inhibitor, is a derivative of maytansine. To enable its conjugation to monoclonal antibodies (mAbs), it is often modified to this compound, where a methyl disulfide group (-SMe) caps the thiol functional group of DM1. This modification serves a dual purpose: it provides a reactive site for conjugation to the antibody via a disulfide linkage and it protects the thiol group, preventing unwanted reactions.

The disulfide bond in the resulting ADC is the key to its conditional activation. It is designed to be stable in the relatively oxidizing environment of the bloodstream, preventing premature release of the highly toxic DM1 payload and minimizing off-target toxicity.[1] Conversely, upon internalization into the target cancer cell, the ADC is exposed to the highly reducing environment of the cytosol, which has a significantly higher concentration of glutathione (GSH), a key intracellular reducing agent.[1] This reductive environment triggers the cleavage of the disulfide bond, liberating the active DM1 payload to exert its potent anti-mitotic effect.

Quantitative Analysis of this compound and Disulfide Linker Properties

The efficacy of a this compound ADC is intrinsically linked to the cytotoxic potency of the released payload and the stability and cleavage kinetics of the disulfide linker. The following tables summarize key quantitative data related to these parameters.

Table 1: In Vitro Cytotoxicity of DM1 and its Metabolites

| Compound | Cell Line(s) | IC50 | Reference(s) |

| This compound | Panel of human tumor cell lines | 0.003 - 0.01 nM | [2] |

| S-methyl DM1 | MCF7 (human breast cancer) | 330 pM | [3] |

| Maytansine | MCF7 (human breast cancer) | 710 pM | [3] |

| S-methyl DM1 | Various | More potent than maytansine | [4] |

| S-methyl DM4 | Various | More potent than maytansine | [4] |

Note: IC50 values can vary depending on the cell line and assay conditions.

Table 2: Comparative Stability of Disulfide Linkers in ADCs

| Linker Type | Key Feature | Stability in Circulation | Payload Release | Reference(s) |

| Unhindered Disulfide | Rapid cleavage kinetics | Lower | Fast | [1][5] |

| Hindered Disulfide (e.g., with adjacent methyl groups) | Steric hindrance around the disulfide bond | Higher | Slower | [1][6][7] |

| Non-cleavable (e.g., Thioether) | Relies on lysosomal degradation of the antibody | High | Slow, releases payload-linker-amino acid adduct | [8][9] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful development and evaluation of this compound ADCs. The following sections outline key methodologies.

Synthesis and Conjugation of this compound to Antibodies

Objective: To covalently link the this compound payload to a monoclonal antibody.

Methodology:

-

Antibody Modification: The antibody is typically modified to introduce reactive thiol groups. This can be achieved by:

-

Reduction of interchain disulfide bonds: Using a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break the disulfide bonds in the hinge region of the antibody.[8]

-

Introduction of cysteine residues: Site-specific mutagenesis can be used to introduce cysteine residues at desired locations on the antibody, allowing for more controlled conjugation and a more homogenous drug-to-antibody ratio (DAR).[10]

-

-

This compound Activation (if necessary): Depending on the conjugation strategy, the methyl disulfide group of this compound can be reacted with a reducing agent to generate a free thiol for subsequent reaction.

-

Conjugation Reaction: The modified antibody with free thiol groups is then reacted with this compound (or an activated derivative) to form a disulfide bond. The reaction is typically carried out in a buffered solution at a controlled pH and temperature.

-

Purification: The resulting ADC is purified to remove unconjugated payload, antibody, and other reactants. Size exclusion chromatography (SEC) or protein A affinity chromatography are commonly used for this purpose.

Determination of Drug-to-Antibody Ratio (DAR)

Objective: To quantify the average number of DM1 molecules conjugated to each antibody.

Methodologies:

-

UV/Vis Spectroscopy: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the DM1 payload. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and DM1, the DAR can be calculated.[11]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic DM1 payload increases the overall hydrophobicity of the antibody, HIC can be used to separate antibody species with different numbers of conjugated DM1 molecules. The relative peak areas can then be used to calculate the average DAR.[11][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the molecular weight of the different ADC species. By comparing the masses of the conjugated and unconjugated antibody, the number of attached DM1 molecules can be determined, allowing for a precise calculation of the DAR and the distribution of drug-loaded species.[13]

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the this compound ADC in killing target cancer cells.

Methodology (e.g., using CellTiter-Glo®):

-

Cell Seeding: Target cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the this compound ADC, unconjugated antibody (as a negative control), and free DM1 (as a positive control).

-

Incubation: The plates are incubated for a period of time (e.g., 72-96 hours) to allow the ADC to bind, internalize, and induce cell death.

-

Cell Viability Measurement: The number of viable cells is determined using a luminescent cell viability assay such as CellTiter-Glo®, which measures ATP levels.

-

Data Analysis: The luminescence data is used to generate dose-response curves, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.

In Vitro and In Vivo Stability Assays

Objective: To assess the stability of the disulfide linker in biological matrices.

Methodologies:

-

In Vitro Plasma/Serum Stability:

-

The this compound ADC is incubated in plasma or serum from the relevant species (e.g., mouse, rat, human) at 37°C for various time points.

-

At each time point, an aliquot of the sample is taken, and the ADC is captured, often using an anti-human IgG antibody.

-

The captured ADC is then analyzed by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.

-

-

In Vivo Stability (in mouse models):

-

The this compound ADC is administered to mice.

-

Blood samples are collected at various time points post-administration.

-

The ADC is purified from the plasma using affinity chromatography.

-

The purified ADC is analyzed by LC-MS to determine the DAR over time.

-

Analysis of ADC Catabolism

Objective: To identify and quantify the metabolites of the this compound ADC after cellular internalization and processing.

Methodology (using LC-MS/MS):

-

In Vitro Lysosomal Catabolism:

-

Cellular Catabolism:

-

Target cancer cells are treated with the this compound ADC.

-

After incubation, the cells are lysed, and the lysate is analyzed by LC-MS/MS to identify intracellular metabolites of the ADC.

-

-

In Vivo Catabolism:

-

Tumor and tissue samples are collected from mice previously treated with the this compound ADC.

-

The tissues are homogenized, and the metabolites are extracted and analyzed by LC-MS/MS.[8]

-

Visualizing the Pathways and Workflows

Diagrammatic representations of the key biological pathways and experimental workflows are essential for a clear understanding of the complex processes involved in ADC development.

Caption: ADC Internalization and Payload Release Pathway.

Caption: Preclinical ADC Development and Evaluation Workflow.

Conclusion

The disulfide bond in this compound represents a sophisticated and highly effective strategy for the conditional release of a potent cytotoxic payload in the context of an ADC. Its inherent sensitivity to the differential redox potentials between the extracellular and intracellular environments provides a robust mechanism for targeted drug delivery. A thorough understanding of the quantitative aspects of this compound's cytotoxicity, coupled with detailed experimental evaluation of linker stability and cleavage, is paramount for the rational design and successful development of next-generation ADCs. The workflows and methodologies outlined in this guide provide a framework for the comprehensive preclinical assessment of these promising cancer therapeutics.

References

- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [shop.labclinics.com]

- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. researchgate.net [researchgate.net]

Initial Screening of Cancer Cell Lines for DM1-SMe Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential methodologies for the initial in vitro screening of cancer cell lines to assess their sensitivity to DM1-SMe, a potent microtubule-inhibiting agent. This compound is the unconjugated form of the maytansinoid payload used in several antibody-drug conjugates (ADCs). Understanding the intrinsic sensitivity of cancer cells to this cytotoxic agent is a critical first step in the development of targeted cancer therapies.

Mechanism of Action of this compound

This compound is a synthetic derivative of maytansine that exerts its cytotoxic effects by disrupting microtubule dynamics.[1][2] Its primary mechanism involves binding to tubulin, the fundamental protein subunit of microtubules.[3] This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][4] this compound is reported to be 3- to 10-fold more potent than its parent compound, maytansine.[5]

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocols for Sensitivity Screening

The initial assessment of cancer cell line sensitivity to this compound is typically performed using in vitro cytotoxicity assays. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[6][7]

General Protocol for MTT Assay

This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from exponential phase cultures.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The concentration range should be wide enough to encompass the expected IC50 value (e.g., from picomolar to nanomolar concentrations).[8][9]

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells in triplicate. Include a vehicle control (medium with DMSO) and a no-cell blank control.

-

Incubate the plates for a specified period, typically 72-96 hours.[9]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent to each well.

-

Incubate the plates for an additional 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plates in the dark at room temperature for at least 2 hours or overnight at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining this compound sensitivity using the MTT assay.

Data Presentation: this compound Sensitivity in Cancer Cell Lines

The sensitivity of different cancer cell lines to this compound can vary significantly. The following table summarizes reported IC50 values for this compound across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| MCF7 | Breast Cancer | 330 (for mitotic arrest) | [1] |

| Panel of Human Tumor Cell Lines | Various | 3 - 10 | [5] |

| Pediatric Preclinical Testing Program (PPTP) Panel | Various Solid Tumors | 60 (median rIC50) | [9] |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 7,060 - 39,530 | [10] |

| HH | Cutaneous T-cell Lymphoma | 7,060 - 39,530 | [10] |

| L428 | Hodgkin's Lymphoma | 7,060 - 39,530 | [10] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number, incubation time, and specific assay used. Direct comparison of absolute values across different publications should be done with caution. Neuroblastoma cell lines have been reported to show relatively lower sensitivity to this compound compared to other cell lines.[8][9]

Conclusion

The initial screening of cancer cell lines for sensitivity to this compound is a fundamental step in the preclinical evaluation of this potent cytotoxic agent and its corresponding ADCs. A standardized in vitro cytotoxicity assay, such as the MTT assay, provides a robust and reproducible method for quantifying the dose-dependent effects of this compound on cell viability and determining the IC50 value. The data generated from these initial screens are crucial for identifying sensitive cancer types, elucidating potential mechanisms of resistance, and guiding the future development of this compound-based cancer therapies.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [shop.labclinics.com]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 8. Initial testing (Stage 1) of the antibody-maytansinoid conjugate, IMGN901 (Lorvotuzumab mertansine), by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Initial Testing (Stage 1) of the Antibody-Maytansinoid Conjugate, IMGN901 (Lorvotuzumab Mertansine), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Impact of DM1-Sme on Microtubule Dynamics

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular interactions and quantitative effects of S-methyl DM1 (DM1-Sme), a key metabolite of the antibody-drug conjugate payload DM1 (Mertansine), on the dynamics of purified microtubules in vitro. It is intended to serve as a technical resource, offering both summarized data and detailed experimental protocols for researchers in oncology and cytoskeletal dynamics.

Executive Summary

DM1 is a potent microtubule-targeted agent, a synthetic derivative of maytansine, designed for conjugation to tumor-specific antibodies to enhance targeted delivery and minimize systemic toxicity[1][2]. Upon intracellular release, the active metabolites, including the stable S-methyl derivative this compound, exert their cytotoxic effects by disrupting the highly dynamic microtubule network, leading to mitotic arrest and cell death[1][3]. Understanding the precise in vitro mechanisms is crucial for the development and optimization of maytansinoid-based therapeutics.

This guide reveals that this compound potently suppresses nearly all parameters of microtubule dynamic instability at nanomolar concentrations, a mechanism described as "microtubule end poisoning"[1]. It binds with high affinity to a small number of sites at microtubule ends, thereby inhibiting both growth and shortening phases far more effectively than its parent compound, maytansine[1][4][5].

Molecular Mechanism of Action

At the molecular level, this compound's primary mechanism is the potent suppression of microtubule dynamics[1]. While it does inhibit tubulin polymerization at micromolar concentrations, its profound cytotoxic effects at picomolar to nanomolar levels stem from its ability to bind to microtubule tips and stifle their intrinsic dynamic instability[1][4]. This binding is significantly stronger than that of other microtubule agents like vinblastine[4][5]. The suppression of dynamicity disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation, leading to a G2/M cell cycle arrest and subsequent apoptosis[1].

Quantitative Data Presentation

The in vitro effects of this compound have been quantified across several key parameters. The following tables summarize this data for direct comparison.

Table 1: Binding Affinity and Stoichiometry

This table details the binding characteristics of this compound to both its soluble subunit, tubulin, and the polymerized microtubule structure.

| Parameter | Value | Target | Notes | Source(s) |

| KD (to soluble tubulin) | 0.93 ± 0.2 µmol/L | Purified bovine brain tubulin | Similar affinity to maytansine (0.86 µmol/L). | [4][5][6] |

| High-Affinity KD (to microtubules) | 0.1 ± 0.05 µmol/L | Steady-state microtubules | Believed to represent binding to microtubule ends. | [1][3][4][5] |

| Low-Affinity KD (to microtubules) | 2.2 ± 0.2 µmol/L | Steady-state microtubules | Represents binding to the microtubule lattice or aggregates. | [3][4] |

| High-Affinity Binding Sites | ~37 sites per microtubule | Steady-state microtubules | Significantly stronger binding (20-fold) than vinblastine. | [1][4][5] |

Table 2: Inhibition of Microtubule Polymerization

This table shows the concentration of this compound required to inhibit the bulk assembly of microtubules from purified tubulin.

| Parameter | Value | Comparison Compound | Notes | Source(s) |

| IC50 | 4.0 ± 0.1 µmol/L | Maytansine (IC50 = 1.0 µmol/L) | This compound is a weaker inhibitor of bulk polymerization than maytansine. | [7][8] |

Table 3: Effects on Microtubule Dynamic Instability Parameters (at 100 nmol/L)

This table presents the profound suppressive effects of a low (100 nmol/L) concentration of this compound on the key parameters of dynamic instability, measured using video microscopy.

| Parameter | % Suppression by this compound | % Suppression by Maytansine | Description of Parameter | Source(s) |

| Overall Dynamicity | 84% | 45% | A composite measure of the total growth and shortening per unit of time. | [4][5][7] |

| Shortening Rate | 70% | 35% | The speed at which the microtubule depolymerizes. | [4] |

| Shortening Length | 60% | 40% | The average length lost during a shortening event. | [4] |

| Catastrophe Frequency | 90% | 30% | The frequency of switching from a growing to a shortening state. | [4] |

| Growth Rate | Suppressed | Suppressed | The speed at which the microtubule polymerizes. (Specific % not detailed but suppressed). | [1] |

| Rescue Frequency | Suppressed | Suppressed | The frequency of switching from a shortening to a growing state. (Specific % not detailed but suppressed). | [1] |

Detailed Experimental Protocols

The quantitative data presented above were generated using specific in vitro biochemical and microscopic assays. The generalized protocols are detailed below.

Tubulin Polymerization / Sedimentation Assay

This assay measures the ability of a compound to inhibit the bulk polymerization of tubulin into microtubules.

Methodology:

-

Purified microtubule protein (MTP), typically from bovine brain, is prepared at a concentration of ~3 mg/mL in a polymerization buffer (e.g., PEM Buffer: 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2).[4][9]

-

A range of this compound concentrations (e.g., 0–20 µmol/L) or a vehicle control (DMSO) is added to the tubulin solution.[4]

-

Polymerization is initiated by the addition of 1 mmol/L GTP and incubation at 30-37°C for 30-45 minutes to allow microtubules to reach a steady state.[4][9]

-

The reaction mixtures are layered onto a glycerol cushion (e.g., 30% glycerol) to aid in the separation of polymerized microtubules from soluble tubulin dimers.[4]

-

Samples are centrifuged at high speed (e.g., 35,000 × g) for 1 hour at 30°C to pellet the microtubules.[4]

-

The supernatant containing unpolymerized tubulin is carefully removed.

-

The microtubule pellets are resuspended and depolymerized in cold buffer overnight.[4]

-

The protein concentration in the depolymerized pellets is determined (e.g., via Bradford assay), which corresponds to the amount of microtubule polymer formed.

-

Data are plotted as a function of drug concentration to determine the IC50 value.[8]

Microtubule Binding Stoichiometry Assay

This assay quantifies the number of drug molecules bound to microtubules, typically using a radiolabeled compound.

Methodology:

-

Microtubule protein (~3 mg/mL) is polymerized to a steady state as described in protocol 4.1.[4]

-

Varying concentrations of radiolabeled [3H]S-methyl DM1 are added to the pre-formed microtubules and incubated for 1 hour at 30°C.[4]

-

Samples are centrifuged through a glycerol/DMSO cushion to separate microtubules from the unbound drug.[4]

-

The supernatant and cushion are aspirated, and the pellet containing microtubules and bound [3H]S-methyl DM1 is carefully washed.[4]

-

The radioactivity of the pellet is measured using liquid scintillation counting.

-

The amount of tubulin in the pellet is also determined to calculate the molar ratio of bound drug to tubulin dimers in the microtubule.

-

Data are analyzed using a Scatchard plot to determine the dissociation constant (KD) and the number of high- and low-affinity binding sites.[4][8]

In Vitro Microtubule Dynamic Instability Assay

This assay uses advanced microscopy to directly visualize and measure the real-time growth, shortening, catastrophe, and rescue events of individual microtubules.

Methodology:

-

Chamber Preparation: A microscopy flow chamber is constructed and functionalized to allow for the attachment of microtubule "seeds". This often involves coating the coverslip with an antibody (e.g., anti-biotin) that will bind to biotinylated microtubule seeds.[10][11]

-

Seed Preparation: Short, stable microtubule seeds are prepared, often containing biotinylated and fluorescently labeled tubulin, and stabilized with a non-hydrolyzable GTP analog like GMPCPP.[10][12]

-

Seed Immobilization: The prepared seeds are flowed into the chamber and allowed to bind to the surface.

-

Dynamics Reaction: A reaction mixture containing MAP-free tubulin at a concentration that supports dynamic instability, GTP, an oxygen-scavenging system (to prevent phototoxicity), and the test compound (e.g., 100 nmol/L this compound) or vehicle is flowed into the chamber.[1][11]

-

Microscopy: The chamber is placed on the stage of a microscope equipped for high-resolution imaging (e.g., video-enhanced differential interference contrast [DIC] or Total Internal Reflection Fluorescence [TIRF] microscopy).[1][11]

-

Data Acquisition: Time-lapse images of the growing and shortening microtubules are recorded for an extended period (e.g., 15-30 minutes).

-

Analysis: The length of individual microtubules is tracked over time to generate "life history plots". From these plots, the rates of growth and shortening, and the frequencies of catastrophe (switch from growth to shortening) and rescue (switch from shortening to growth) are calculated and compared between control and drug-treated conditions.[9]

Conclusion and Implications

The in vitro data compellingly demonstrate that this compound is an exceptionally potent suppressor of microtubule dynamics. Its primary mechanism of action at clinically relevant concentrations is not the wholesale depolymerization of microtubules, but rather the "poisoning" of microtubule ends, which effectively freezes their dynamic behavior[1]. The quantitative finding that this compound is significantly more effective at suppressing dynamic instability than maytansine, despite being a weaker inhibitor of bulk polymerization, highlights the critical importance of this end-binding mechanism for its cytotoxic activity[4][5].

For researchers and drug developers, these findings underscore that evaluating potential microtubule-targeted agents solely on their ability to inhibit polymerization can be misleading. Assays that directly measure effects on dynamic instability are crucial for identifying compounds like this compound that act via this more subtle, yet powerful, mechanism. This detailed understanding of its in vitro profile provides a solid foundation for interpreting cellular effects and for the rational design of next-generation antibody-drug conjugates.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 10. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 12. In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DM1-SMe in In Vitro Cancer Cell Line Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a derivative of the potent microtubule-targeting agent maytansine, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs). Its high potency against a wide range of cancer cell lines makes it an important tool in oncology research. These application notes provide detailed protocols for utilizing this compound in in vitro cancer cell line proliferation assays, along with a summary of its cytotoxic activity and a visualization of its mechanism of action.

This compound exerts its cytotoxic effects by inhibiting microtubule assembly.[1][2] It binds to tubulin, preventing the formation of microtubules, which are essential for various cellular processes, including mitotic spindle formation. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).[2] The S-methyl form of DM1 is a stable derivative suitable for in vitro studies.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit the proliferation of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 | Reference |

| MCF7 | Breast Cancer | 340 pM (G2/M arrest) | [2] |

| MCF7 | Breast Cancer | 330 pM (mitotic arrest) | [2] |

| Various Human Tumor Cell Lines | Panel | 3 - 10 pM | [3] |

| B16F10 | Melanoma | 0.092 µg/mL | [4] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound, from its entry into the cell to the induction of apoptosis.

Experimental Protocols

This section provides a detailed protocol for a standard in vitro proliferation assay using this compound and a colorimetric method, such as the MTT assay.

Experimental Workflow

The following diagram outlines the key steps of the in vitro proliferation assay.

Materials

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS, sterile)

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader

Protocol

1. Preparation of this compound Stock Solution:

-

Dissolve lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1 mM).

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Seeding:

-

Culture the chosen cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase at the end of the assay.

-

Incubate the plate for 24 hours to allow the cells to attach.

3. Treatment with this compound:

-

Prepare a series of dilutions of this compound in complete medium from the stock solution. A common starting range for this compound is from 1 pM to 100 nM. It is recommended to perform a wide range of concentrations in the initial experiment and then narrow down the range based on the results.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).

-

Each concentration should be tested in triplicate.

4. Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized (e.g., 48, 72, or 96 hours) depending on the cell line's doubling time and the compound's mechanism of action.

5. MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

6. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Logical Relationship Diagram

The following diagram illustrates the logical flow for determining the cytotoxic effect of this compound on cancer cells.

References

Application Notes and Protocols for In-Vivo Studies with DM1-Sme ADCs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies involving antibody-drug conjugates (ADCs) utilizing the DM1 cytotoxic payload linked via a maleimidocaproyl (Sme) type linker. The protocols outlined below are intended to serve as a foundational framework, which should be adapted based on the specific ADC, target antigen, and tumor model under investigation.

Introduction to DM1-Sme ADCs

DM1, a derivative of the potent microtubule-inhibiting agent maytansine, is a widely used cytotoxic payload in ADC development.[1][2][3] Its mechanism of action involves binding to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis of rapidly dividing cancer cells.[3][4] The Sme (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate, or SMCC) linker is a non-cleavable thioether linker that connects the DM1 payload to the antibody.[5][6] Following internalization of the ADC by the target cancer cell, the antibody is degraded in the lysosome, releasing the active cytotoxic metabolite, lysine-SMCC-DM1.[4][7]

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for preclinical in vivo evaluation of a novel this compound ADC.

Caption: A generalized workflow for the in vivo assessment of this compound ADCs.

Efficacy Studies in Xenograft Models

The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of the this compound ADC in a relevant cancer model. Subcutaneous xenograft models are commonly employed for this purpose.

Protocol: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a subcutaneous tumor model.

Materials:

-

This compound ADC

-

Control ADC (non-binding or isotype control)

-

Vehicle (e.g., PBS)

-

Female athymic nude mice (or other appropriate strain), 6-8 weeks old

-

Cancer cell line expressing the target antigen

-

Matrigel (optional)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells and resuspend in sterile PBS or culture medium, potentially mixed with Matrigel to promote tumor growth.

-

Subcutaneously implant 5 x 10⁶ to 2 x 10⁷ cells into the flank of each mouse.[8]

-

-

Tumor Growth and Group Randomization:

-

Treatment Administration:

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the mice for any clinical signs of toxicity.

-

-

Endpoint:

-

Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of significant toxicity (e.g., >20% body weight loss).

-

Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

-

Data Presentation: Efficacy Study Examples

| Target Antigen | Cell Line | Mouse Strain | Dosing Regimen (i.v.) | Conjugated DM1 Dose (µg/kg) | Outcome |

| EpCAM | HCT-15 | Nude | Single Dose | 170, 340, 680 | Dose-dependent tumor growth inhibition[9][10] |

| EpCAM | COLO 205 | Nude | Single Dose | 170, 340, 680 | Dose-dependent tumor growth inhibition[9][10] |

| CanAg | COLO 205MDR | Nude | Single Dose | 300, 600 | Tumor growth inhibition[9] |

| CD19 | RAJI | Nude | Multiple Doses | ~250 µg/m² | Tumor growth inhibition[8] |

| CD22 | BJAB-luc | Nude | Multiple Doses | 214 µg/m² | Tumor growth inhibition[8] |

Toxicity and Tolerability Studies